molecular formula C16H18ClN3O5S3 B11418372 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfonyl)-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B11418372
M. Wt: 464.0 g/mol
InChI Key: DKKXAIRZSCVHQQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrimidine core substituted with various functional groups, including a chloro group, an ethanesulfonyl group, and a thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base like triethylamine.

    Incorporation of the Thiophene Moiety: The thiophene moiety can be attached through a nucleophilic substitution reaction using thiophene derivatives.

    Formation of the Thiolan Ring: The thiolan ring can be formed through cyclization reactions involving appropriate thiol and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent systems to maximize efficiency.

    Purification: Implementation of purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and thiophene moieties, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

    Oxidation: Formation of sulfoxides, sulfones, or oxidized thiophene derivatives.

    Reduction: Formation of alcohols, amines, or reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Use in the development of probes for studying biological processes.

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

    Materials Science: Use in the development of advanced materials with specific properties.

    Chemical Manufacturing: Application in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the thiolan and thiophene moieties.

    N-(11-Dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide: Lacks the chloro group.

    5-Chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the thiophene moiety.

Uniqueness

The uniqueness of 5-chloro-N-(11-dioxo-1lambda6-thiolan-3-yl)-2-(ethanesulfonyl)-N-[(thiophen-2-yl)methyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethanesulfonyl, thiolan, and thiophene moieties allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H18ClN3O5S3

Molecular Weight

464.0 g/mol

IUPAC Name

5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfonyl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O5S3/c1-2-28(24,25)16-18-8-13(17)14(19-16)15(21)20(9-12-4-3-6-26-12)11-5-7-27(22,23)10-11/h3-4,6,8,11H,2,5,7,9-10H2,1H3

InChI Key

DKKXAIRZSCVHQQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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